MEK inhibitor

概要

説明

MEK inhibitors are a class of chemical compounds that inhibit the activity of mitogen-activated protein kinase kinase enzymes, specifically MEK1 and MEK2 . These enzymes play a crucial role in the MAPK/ERK signaling pathway, which is often overactive in various cancers . MEK inhibitors are used to target this pathway, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MEK inhibitors involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, the synthesis of selumetinib, a selective MEK1 inhibitor, involves the following steps :

Formation of the core structure: The core structure of selumetinib is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

Functional group modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.

Final coupling: The final step involves coupling the synthesized intermediates to form the active MEK inhibitor.

Industrial Production Methods

Industrial production of MEK inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch processing: Large quantities of reactants are mixed and reacted in batch reactors.

Continuous flow processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.

Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

化学反応の分析

Types of Reactions

MEK inhibitors undergo various chemical reactions, including:

Oxidation: MEK inhibitors can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within MEK inhibitors to their reduced forms.

Substitution: Substitution reactions involve the replacement of one functional group with another, modifying the chemical structure of the inhibitor.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of MEK inhibitors include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of the original MEK inhibitor, each with potentially different biological activities and properties.

科学的研究の応用

Key Applications in Cancer Therapy

-

Monotherapy for Specific Cancers

- Melanoma : Selumetinib (AZD6244) has shown efficacy as a monotherapy for patients with BRAF-mutant melanoma. Clinical trials have demonstrated significant tumor reduction in some patients .

- Lung Cancer : MEK inhibitors like trametinib have been evaluated for non-small cell lung cancer (NSCLC), particularly in cases with specific genetic mutations .

-

Combination Therapies

- Targeted Combinations : The combination of dabrafenib (a BRAF inhibitor) and trametinib has been approved for the treatment of metastatic melanoma, showing improved outcomes compared to monotherapies . Ongoing trials are exploring combinations with other targeted therapies and immunotherapies to enhance efficacy.

- SHP2 Inhibition : RMC-4630, a SHP2 inhibitor, is being studied in combination with cobimetinib (a MEK inhibitor) to target tumors with RAS mutations. Preliminary results indicate potential benefits in enhancing treatment responses .

- Preclinical Studies

Case Studies

Challenges and Future Directions

Despite the promise shown by MEK inhibitors, challenges remain:

- Resistance Mechanisms : Tumors can develop resistance to MEK inhibition through various mechanisms, including upregulation of alternative pathways .

- Adverse Effects : Common side effects include rash, diarrhea, and fatigue; careful management is required during treatment .

Future research is focused on understanding resistance mechanisms better and identifying biomarkers that predict response to MEK inhibitors. Ongoing clinical trials are crucial for expanding the therapeutic applications of these agents beyond current indications.

作用機序

MEK inhibitors exert their effects by binding to and inhibiting the activity of MEK1 and MEK2 enzymes . This inhibition disrupts the MAPK/ERK signaling pathway, leading to the inactivation of downstream proteins such as ERK1/2 . As a result, cell proliferation is inhibited, and apoptosis is induced in cancer cells . MEK inhibitors are highly selective due to their ability to bind to a unique site near the ATP binding pocket of the MEK enzymes .

類似化合物との比較

Similar Compounds

Similar compounds to MEK inhibitors include:

BRAF inhibitors: Target the BRAF enzyme in the MAPK/ERK pathway.

ERK inhibitors: Target the ERK enzymes downstream of MEK.

PI3K inhibitors: Target the PI3K enzyme in a parallel signaling pathway.

Uniqueness of MEK Inhibitors

MEK inhibitors are unique in their ability to specifically target MEK1 and MEK2 enzymes, providing a high degree of selectivity and efficacy in inhibiting the MAPK/ERK pathway . This specificity allows for the effective treatment of cancers with mutations in the RAS/RAF/MEK/ERK pathway, reducing the likelihood of off-target effects and improving patient outcomes .

生物活性

MEK inhibitors are a class of targeted therapies that inhibit the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1 and MEK2 enzymes. These inhibitors have gained prominence in cancer treatment, particularly for tumors with mutations in the BRAF or RAS genes. This article explores the biological activity of MEK inhibitors, focusing on their mechanisms of action, clinical efficacy, resistance mechanisms, and case studies.

MEK inhibitors function by blocking the phosphorylation and activation of MEK1/2, which are critical components of the MAPK signaling pathway. This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, these drugs effectively reduce the activation of ERK1/2, a downstream effector that promotes tumor growth.

- Allosteric Inhibition : Many MEK inhibitors, such as trametinib and cobimetinib, act as allosteric inhibitors, inducing conformational changes that prevent MEK activation without competing with ATP binding. This mechanism offers specificity and reduces off-target effects associated with ATP-competitive inhibitors .

Clinical Efficacy

MEK inhibitors have shown varying degrees of success across different cancer types. Below is a summary table detailing some prominent MEK inhibitors, their targets, indications, and clinical phases:

| MEK Inhibitor | Target | IC50 (nM) | Indications | Company | Clinical Phase |

|---|---|---|---|---|---|

| CI-1040 | MEK1/2 | 2.3 | Breast cancer, colorectal cancer | Pfizer | Phase II |

| PD0325901 | MEK1/2 | 0.33 | Melanoma, colorectal cancer | Pfizer | Phase II |

| Selumetinib | MEK1 | 14 | Melanoma, NSCLC | AstraZeneca | Phase III |

| Trametinib | MEK1/2 | 0.7-14.9 | Melanoma | Novartis | Approved |

| Cobimetinib | MEK1/2 | 5 | Advanced melanoma | Genentech | Approved |

Case Studies

- Cobimetinib in Advanced Melanoma : Cobimetinib has been utilized in combination with vemurafenib for patients with BRAF V600E mutation-positive melanoma. A study involving 102 cell lines correlated drug response with gene expression profiles, revealing significant predictive biomarkers for treatment response .

- Trametinib in Glioblastoma : Research demonstrated that trametinib promotes neuronal differentiation in glioblastoma cells, leading to increased apoptosis and reduced tumor growth in xenograft models. The study highlighted upregulation of neurogenesis-related genes following treatment .

- Rechallenge with BRAF/MEK Inhibitors : A case report detailed patients who benefited from rechallenging with BRAF and MEK inhibitors after initial progression. One patient achieved stable disease over three months with manageable adverse effects .

Resistance Mechanisms

Despite their efficacy, resistance to MEK inhibitors poses a significant challenge. Several mechanisms have been identified:

- Mutations in Downstream Effectors : Tumors may develop mutations in downstream signaling components such as ERK that allow continued signaling despite MEK inhibition.

- Activation of Alternative Pathways : Cancer cells can activate compensatory pathways (e.g., PI3K/Akt) to bypass the inhibited MAPK pathway .

- Phenotypic Plasticity : Some tumors exhibit phenotypic changes that enable them to adapt to therapy, often resulting in heterogeneous responses within the same tumor.

特性

IUPAC Name |

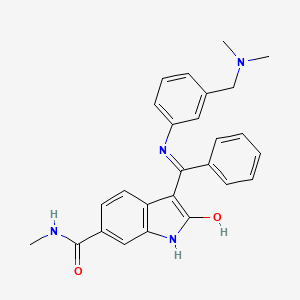

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N-methyl-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c1-27-25(31)19-12-13-21-22(15-19)29-26(32)23(21)24(18-9-5-4-6-10-18)28-20-11-7-8-17(14-20)16-30(2)3/h4-15,29,32H,16H2,1-3H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPICVLXBXZXYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634604 | |

| Record name | (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334951-92-7 | |

| Record name | (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。